molecular formula C10H20OSi B1277984 (But-3-yn-1-yloxy)(tert-butyl)dimethylsilane CAS No. 78592-82-2

(But-3-yn-1-yloxy)(tert-butyl)dimethylsilane

Cat. No. B1277984
CAS RN: 78592-82-2
M. Wt: 184.35 g/mol
InChI Key: NUZBJLXXTAOBPH-UHFFFAOYSA-N
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Description

Protection of Hydroxyl Groups as tert-Butyldimethylsilyl Derivatives

The study of protecting hydroxyl groups is essential in synthetic chemistry, particularly for the stability and reactivity of the protected compounds. The paper titled "Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives" discusses the development of dimethyl-tert-butylsilyl ethers as a protective group for hydroxyl functionalities. These ethers exhibit remarkable stability in various conditions, including resistance to hydrogenolysis and mild chemical reduction, making them increasingly valuable in the synthesis of complex molecules such as prostaglandins .

Synthesis Analysis

The synthesis of tert-butyl(4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, as reported in the second paper, is a multi-step process that yields an important intermediate for Biotin, a vital water-soluble vitamin. The synthesis begins with L-cystine and involves steps such as acetonization, Boc protection, and N-methoxy-N-methyl amidation, achieving an overall yield of 54%. This study highlights the importance of protective groups like tert-butyl in the synthesis of biologically significant compounds .

Molecular Structure Analysis

The molecular structure of compounds derived from reactions involving silylenes and buta-1,3-diynes is complex and diverse. The paper "Silylene Reactions with Buta-1,3-diynes: Cycloadditions, Insertions, and Rearrangements" provides insights into the reactivity of di-tert-butylsilylene with 1,3-diynes, leading to various products including dialkynylsilanes and disilabicyclohexadienes. The structures of these compounds have been elucidated using X-ray crystallography, which confirms the intricate nature of these silicon-containing compounds .

Chemical Reactions Analysis

The reactivity of silylenes with diynes, as explored in the third paper, involves a series of cycloadditions, insertions, and rearrangements. These reactions result in the formation of several novel silicon-containing compounds, such as alkynylsilirenes and disilabicyclohexadienes. The study provides a detailed analysis of the reaction pathways and the conditions under which these transformations occur, contributing to the understanding of silicon chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyldimethylsilyl derivatives are characterized by their stability in various solvents and resistance to certain types of chemical reactions. The first paper emphasizes the stability of these ethers in water and alcohol, which is crucial for their application in protecting hydroxyl groups during complex synthetic procedures. The resistance to hydrogenolysis and mild chemical reduction further underscores the robustness of these protective groups .

Scientific Research Applications

Application 1: Synthesis of Indole Derivatives

  • Specific Scientific Field : Organic Chemistry
  • Summary of the Application : “(But-3-yn-1-yloxy)(tert-butyl)dimethylsilane” is used in the synthesis of indole derivatives . Indole derivatives are significant as a scaffold in the synthesis of biologically active natural products, including those isolated from plants, bacteria, and fungi .
  • Methods of Application or Experimental Procedures : The compound is synthesized starting from commercially available 4-bromo-1 H -indole. The Vilsmeier formylation of 1 at the 3-position gave compound 2 which was converted to N -Boc derivative 3. The aldehyde group of 3 was reduced with NaBH 4 in methanol to obtain alcohol 4 in 90% yield. The alcoholic hydroxy group was protected by treatment with tert -butyl (dimethyl)silyl chloride in methylene chloride in the presence of imidazole to get compound 5 with quantitative yield .
  • Results or Outcomes : The title compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B. The newly synthesized compounds were characterized by spectral data .

Application 2: Synthesis of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate

  • Specific Scientific Field : Organic Chemistry
  • Summary of the Application : This compound is used in the synthesis of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate . This synthesized compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .
  • Methods of Application or Experimental Procedures : The target compound was synthesized starting from commercially available 4-bromo-1H-indole. The Vilsmeier formylation of 1 at the 3-position gave compound 2 which was converted to N-Boc derivative 3. The aldehyde group of 3 was reduced with NaBH4 in methanol to obtain alcohol 4 in 90% yield. The alcoholic hydroxy group was protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole to get compound 5 with quantitative yield .
  • Results or Outcomes : The title compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B. The newly synthesized compounds were characterized by spectral data .

Application 3: General Organic Synthesis

  • Specific Scientific Field : Organic Chemistry
  • Summary of the Application : “(But-3-yn-1-yloxy)(tert-butyl)dimethylsilane” is often used as a reagent in organic synthesis . It can be used as a precursor of crosslinking agent, initiator or catalyst, and is widely used in material science, drug synthesis and organic synthesis .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures can vary greatly depending on the specific synthesis being performed .
  • Results or Outcomes : This compound has important applications in the synthesis of polymers, siloxanes and ligands .

Application 4: Synthesis of Alkaloids

  • Specific Scientific Field : Organic Chemistry
  • Summary of the Application : This compound is used in the synthesis of indole derivatives as prevalent moieties present in selected alkaloids . Alkaloids are a significant heterocyclic system in natural products and drugs .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures can vary greatly depending on the specific synthesis being performed .
  • Results or Outcomes : The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Application 5: Material Science and Drug Synthesis

  • Specific Scientific Field : Material Science and Drug Synthesis
  • Summary of the Application : “(But-3-yn-1-yloxy)(tert-butyl)dimethylsilane” is often used as a reagent in organic synthesis. It can be used as a precursor of crosslinking agent, initiator or catalyst, and is widely used in material science, drug synthesis and organic synthesis .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures can vary greatly depending on the specific synthesis being performed .
  • Results or Outcomes : This compound has important applications in the synthesis of polymers, siloxanes and ligands .

Safety And Hazards

“(But-3-yn-1-yloxy)(tert-butyl)dimethylsilane” is flammable and an irritant . The safety signal word is “Danger” and it falls under hazard class 3 . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

tert-butyl-but-3-ynoxy-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20OSi/c1-7-8-9-11-12(5,6)10(2,3)4/h1H,8-9H2,2-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUZBJLXXTAOBPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00401750
Record name tert-Butyl[(but-3-yn-1-yl)oxy]dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(But-3-yn-1-yloxy)(tert-butyl)dimethylsilane

CAS RN

78592-82-2
Record name tert-Butyl[(but-3-yn-1-yl)oxy]dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (but-3-yn-1-yloxy)(tert-butyl)dimethylsilane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A mixture of 21 g of 3-butyn-1-ol and 27 g of imidazole in 100 ml of dimethyl formamide was treated with 45 g of t-butyldimethylsilyl chloride in several portions over a one hour period. After stirring under nitrogen for 18 hours the reaction mixture was diluted with 500 ml of ice water. The resulting aqueous solution was extracted with 300 ml of ether and the ethereal solution washed with water and then brine. The ethereal solution was dried over potassium carbonate. Evaporation of the ether and distillation of the residue gave 47.6 g of 3-butyn-1-ol t-butyldimethylsilyl ether, bp 80°-83° C./25 mm.
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
500 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A stirred, 0° C. solution of homopropargyl alcohol (10 g, 0.14 mol) and tert-butyldimethylsilyl chloride (21.5 g, 0.14 mol) in dichloromethane (50 mL) was treated with triethylamine (22.8 mL, 0.168 mol). The mixture was then stirred overnight at room temperature. The mixture was washed with water and the organic layer was dried (MgSO4) and filtered. The filtrate was concentrated under reduced pressure, and the residue was purified by chromatography (95:5 hexane/ethyl acetate) to provide the title compound. 1H NMR (300 MHz, CDCl3): δ 0.08 (s, 6H), 0.90 (s, 9H), 1.96 (t, J=3 Hz, 1H), 2.41 (dt, J=6 Hz, J=3 Hz, 2H), 3.75 (d, J=6 Hz, 2H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
21.5 g
Type
reactant
Reaction Step One
Quantity
22.8 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of 1-hydroxybut-3-yne (2.0 g, 0.028 mol) and imidazole (2.9 g, 0.043 mol) in DMF (5 ml) was treated with t-butyldimethylsilyl chloride (6.4 g, 0.043 mol). After 24 hr. at RT, the reaction was diluted with water and extracted with diethyl ether. The organic extracts were washed with water, dried, evaporated, and the volatile organics were removed by vacuum to afford the title compound as an oil (4.6 g, 89%). 1H NMR (400 MHz, CDCl3): δ 3.67 (t, J=7.1 Hz, 2H), 2.32 (m, 2H), 1.88 (s, 1H), 0.82 (s, 9H), 0.00 (s, 6H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
89%

Synthesis routes and methods IV

Procedure details

To a solution of 3-butyne-1-ol (5.0 g; 71.3 mmol) in ca. 75 ml of methylene chloride was added tert-butydimethylsilyl chloride (10.8 g; 71.6 mmol) and 7 ml of pyridine. The mixture was allowed to stir overnight at room temperature, diluted with methylene chloride, washed with water, 1M HCl, brine and dried (Na2SO4). Concentration in vacuo afforded the title compound as a colorless liquid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods V

Procedure details

To a solution of 3-butyne-1-ol (21.0 g, 0.3 mol) in 100 mL of DMF was added imidazole (41.3 g, 0.6 mol), followed by a solution of t-butyldimethylsilyl chloride (48.0 g, 0.32 mol) in 25 mL of DMF. After stirring at room temperature under Ar for 18 h, the reaction mixture was poured into 10% aqueous NaHCO3 (150 mL) and extracted with hexane (3×250 mL). The organic phase was washed (brine), dried (Na2SO4) and evaporated to give 1-(t-butyl dimethylsiloxy)-3-butyne (49.0 g, 89%) as a colourless oil: IR (neat) 3320, 2125 (w) , 1260, 1110, 840 cm-1 ; 1H NMR (CDCl3, 200 MHz) δ3.74 (t, J=7.2 Hz, 2H), 2.40 (dt, J=7.1, 2.6 Hz, 2H), 1.96 (t, J=2.6 Hz, 1H), 0.90 (s, 9 H), 0.07 (s, 6H).
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
41.3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
48 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(But-3-yn-1-yloxy)(tert-butyl)dimethylsilane
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Reactant of Route 6
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Citations

For This Compound
40
Citations
K Hirai, JA Hutchison, H Uji‐i - ChemPlusChem, 2020 - Wiley Online Library
Vibrational polaritonic chemistry is emerging as an exciting new sub‐field of chemistry, one in which strong interactions with optical cavity vacuum fields are another degree of freedom …
B Baire, D Niu, PH Willoughby, BP Woods, TR Hoye - Nature Protocols, 2013 - nature.com
The hexadehydro-Diels-Alder (HDDA) cascade enables the synthesis of complex benzenoid products with various substitution patterns through aryne intermediates. The first stage of …
Number of citations: 58 www.nature.com
AK Clarke, JTR Liddon, JD Cuthbertson… - Organic & …, 2017 - pubs.rsc.org
Two complementary dearomatising spirocyclisation protocols to generate spirocyclic dienones from anisole and phenol-tethered ynones are described, each proceeding via …
Number of citations: 42 pubs.rsc.org
E Long - 2022 - search.proquest.com
Alkynes are a fundamental class of compounds in chemistry. One such use for alkynes is the formation of alkenes, another class of compounds that have been a subject of interest due …
Number of citations: 2 search.proquest.com
BA Chalyk, A Khutorianskyi, A Lysenko… - The Journal of …, 2019 - ACS Publications
A facile synthetic route toward either 3- or 5-fluoroalkyl-substituted isoxazoles or pyrazoles containing an additional functionalization site was developed and applied on a multigram …
Number of citations: 22 pubs.acs.org
MJ Hilton, LP Xu, PO Norrby, YD Wu… - The Journal of …, 2014 - ACS Publications
The mechanism of the redox-relay Heck reaction was investigated using deuterium-labeled substrates. Results support a pathway through a low energy palladium–alkyl intermediate …
Number of citations: 100 pubs.acs.org
JL Rico Duque - 2018 - papyrus.bib.umontreal.ca
Starting from the commercially available and widely used (S)-4-hydroxymethyl- butyrolactone, the stereocontrolled synthesis of bicyclic 1,2-methano-1-subtituted-4-hydroxymethyl-…
Number of citations: 1 papyrus.bib.umontreal.ca
J Hackbarth - 2023 - search.proquest.com
In the pursuit of applying our group’s iterative strategy for establishing unambiguously defined stereocenters in the synthesis of bastimolides A and B, two natural products that show …
Number of citations: 0 search.proquest.com
A Ferreira - 2017 - ir.library.oregonstate.edu
The first part of this manuscript is about the total synthesis of the Arundo donax bis (indole) natural products. The A. donax alkaloids were prepared using the first example of an ynindole …
Number of citations: 0 ir.library.oregonstate.edu
SP Gholap, D Jangid… - The Journal of Organic …, 2019 - ACS Publications
A metal-free, Brønsted acid, pTsOH-catalyzed intramolecular rearrangement of δ-hydroxyalkynones to substituted 2,3-dihydro-4H-pyran-4-ones was developed. The rearrangement …
Number of citations: 16 pubs.acs.org

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